
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H15FN2O4S and a molecular weight of 326.34. It is related to spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives . These compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, where two rings share the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Aplicaciones Científicas De Investigación
Antiviral Agents
The pyrrolidine ring has been explored for its antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various RNA and DNA viruses . The stereochemistry of the pyrrolidine ring can significantly impact antiviral activity, making it an interesting target for drug development.
Drug Design and Pharmacophore Exploration
The sp3-hybridized pyrrolidine ring allows efficient exploration of the pharmacophore space. Medicinal chemists use it as a scaffold to design novel drug candidates. Its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage, enhancing binding interactions with biological targets .
Stereochemistry and Enantioselectivity
The stereogenic carbons in the pyrrolidine ring lead to different stereoisomers. These isomers exhibit distinct biological profiles due to their varying binding modes with enantioselective proteins. Understanding these relationships is crucial for optimizing drug candidates .
Microwave-Assisted Organic Synthesis (MAOS)
The application of MAOS has revolutionized pyrrolidine synthesis, increasing synthetic efficiency and supporting green chemistry practices. Researchers have successfully employed MAOS to construct pyrrolidine derivatives .
Functionalization of Preformed Pyrrolidine Rings
Chemists have functionalized preformed pyrrolidine rings, such as proline derivatives. This strategy allows modification of the scaffold to enhance specific properties or interactions with biological targets .
Suzuki–Miyaura Coupling and Functional Group Transformations
The boron moiety in pyrrolidine derivatives can be converted into various functional groups. For instance, Suzuki–Miyaura coupling reactions have been employed to introduce aryl substituents, expanding the compound’s chemical diversity .
Direcciones Futuras
The future directions for research on “1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and related compounds could involve further exploration of their synthetic strategies, chemical reactivity, and potential biological activity. Given their promising properties, these compounds could be valuable scaffolds for the development of new therapeutics .
Propiedades
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-6-11(2-3-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZSMPZKQITGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)
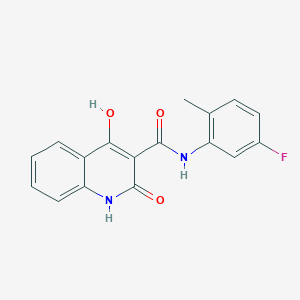
![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)
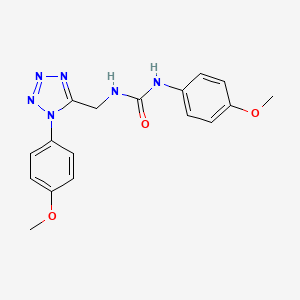
![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)
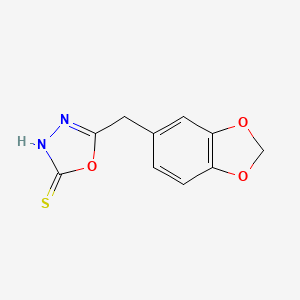
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

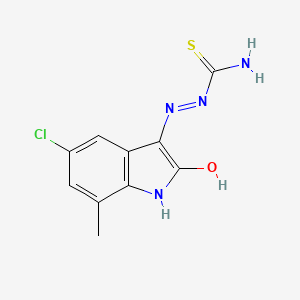
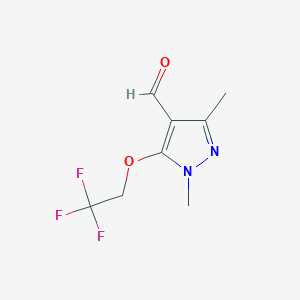
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)